molecular formula C₃₅H₃₆ClNO₃S B1141231 Montelukast, cis- CAS No. 774538-96-4

Montelukast, cis-

Número de catálogo: B1141231
Número CAS: 774538-96-4
Peso molecular: 586.18
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Montelukast, cis-, also known as Montelukast, cis-, is a useful research compound. Its molecular formula is C₃₅H₃₆ClNO₃S and its molecular weight is 586.18. The purity is usually 95%.
BenchChem offers high-quality Montelukast, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .

Mode of Action

cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .

Biochemical Pathways

The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .

Pharmacokinetics

The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Result of Action

The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .

Action Environment

The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .

Análisis Bioquímico

Biochemical Properties

Montelukast, cis- plays a significant role in biochemical reactions. It interacts with leukotrienes, a group of biologically active compounds that contribute to inflammatory responses . The nature of these interactions involves the inhibition of leukotriene receptors, thereby reducing inflammation and constriction in the airways .

Cellular Effects

Montelukast, cis- has profound effects on various types of cells, particularly those involved in the immune response. It influences cell function by impacting cell signaling pathways related to inflammation. By blocking leukotriene receptors, Montelukast, cis- can reduce the release of pro-inflammatory cytokines and other mediators that contribute to the symptoms of asthma and allergies .

Molecular Mechanism

The molecular mechanism of action of Montelukast, cis- involves binding to leukotriene receptors on the surface of cells. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Montelukast, cis- have been observed to be stable over time . It has been used successfully in both in vitro and in vivo studies to demonstrate its efficacy in reducing the symptoms of asthma and allergies .

Dosage Effects in Animal Models

The effects of Montelukast, cis- in animal models have been shown to vary with dosage. While effective at reducing inflammation and bronchoconstriction at therapeutic doses, high doses may lead to adverse effects .

Metabolic Pathways

Montelukast, cis- is involved in the leukotriene metabolic pathway. It interacts with leukotriene receptors, effectively blocking the actions of these inflammatory mediators .

Transport and Distribution

Montelukast, cis- is distributed throughout the body after oral administration. It is transported to sites of inflammation where it exerts its effects by binding to leukotriene receptors .

Subcellular Localization

Montelukast, cis- is localized at the cell surface where it binds to leukotriene receptors. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

Actividad Biológica

Montelukast is a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. Its biological activity, particularly that of its cis isomer, has garnered attention for its potential therapeutic effects beyond respiratory conditions, notably in renal protection and inflammation modulation.

Overview of Montelukast

Montelukast functions by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), which mediates the effects of leukotrienes LTC4, LTD4, and LTE4—potent pro-inflammatory mediators involved in various pathophysiological processes, including asthma and allergic responses . The compound is rapidly absorbed with an oral bioavailability of approximately 64% and demonstrates a volume of distribution ranging from 8 to 11 liters .

Biological Activity and Mechanisms

Montelukast's biological activities extend beyond its primary use in asthma management. Recent studies have highlighted its anti-inflammatory , anti-apoptotic , and antioxidant properties, particularly in renal contexts. The compound has shown promise in mitigating kidney damage induced by various nephrotoxins, including cisplatin (CIS), through several mechanisms:

  • Inhibition of Neutrophil Infiltration : Montelukast reduces neutrophil accumulation in kidney tissues, which is crucial in preventing oxidative stress and subsequent renal injury .
  • Regulation of Inflammatory Mediators : The drug decreases levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory cytokines, thus ameliorating inflammation-related damage in renal tissues .
  • Oxidative Stress Reduction : By modulating oxidative stress pathways, montelukast helps restore the balance between oxidants and antioxidants in the kidneys .

Case Studies and Research Findings

A scoping review encompassing 30 studies across multiple countries has demonstrated montelukast's effectiveness in various renal conditions. Below is a summary table of key studies examining its protective effects against CIS-induced nephrotoxicity:

Study ReferenceYearCountryType of StudyConditionFindings
2024EgyptRCTCIS-induced nephrotoxicityMontelukast guards against nephrotoxicity via anti-inflammatory and anti-apoptotic properties.
2017EgyptRCTNephrotoxicity from LPSDemonstrated lung and renal protective effects during endotoxemia.
2020IranRCTWhole-body irradiationSignificant renal protection against gamma radiation damage.
2020JapanCase-ControlMinimal change nephrotic syndrome (MCNS)Reduced corticosteroid dosage required when combined with montelukast.
2021PakistanCase-ControlSSNS relapses in childrenSignificant efficacy in preventing relapse rates during follow-up.

Detailed Findings

  • Cisplatin-Induced Nephrotoxicity :
    • Multiple studies have confirmed that montelukast effectively reduces renal injury markers such as blood urea nitrogen (BUN) and serum creatinine levels following CIS administration. It also normalizes histopathological changes associated with nephrotoxicity .
  • Mechanistic Insights :
    • Montelukast's protective effects are attributed to its ability to inhibit caspase-3 expression, a key player in apoptosis, thereby reducing cell death in renal tissues exposed to toxic agents . Additionally, it has been shown to mitigate the increase of endothelin-1, a potent vasoconstrictor implicated in renal damage .
  • Clinical Implications :
    • The potential application of montelukast as a renoprotective agent suggests it may be beneficial for patients undergoing treatments that are known to cause nephrotoxicity, such as chemotherapy with CIS or exposure to radiation .

Análisis De Reacciones Químicas

Synthetic Pathways and Byproduct Formation

cis-Montelukast is generated during the synthesis of Montelukast sodium via stereochemical inversion or incomplete purification. Key steps involve:

  • Coupling Reactions : Montelukast mesylate intermediates react with methyl 1-(mercaptomethyl)cyclopropaneacetate under basic conditions. Incomplete stereochemical control leads to cis-isomer formation .

  • Crystallization : Purification via dicyclohexylamine salt formation reduces cis-Montelukast content. Optimized processes achieve <0.02% cis-isomer impurity .

Table 1: Synthetic Conditions Impacting cis-Montelukast Formation

ParameterImpact on cis-Isomer FormationSource
Reaction pH > 10Reduces epimerization risk
Solvent (Toluene/DCM)Minimizes isomerization during acidification
Temperature (25–35°C)Prevents thermal degradation

Photodegradation and Stability

Exposure to light induces cis-Montelukast formation as a major photoproduct:

  • Mechanism : UV light promotes π-bond isomerization in the quinoline-vinylphenyl moiety, converting trans- to cis-Montelukast .

  • Kinetics : Degradation follows first-order kinetics under accelerated light exposure (ICH Q1B guidelines) .

Table 2: Photodegradation Profile

Conditioncis-Isomer YieldHalf-Life (h)Source
UV Light (320–400 nm)15–20%48–72
Ambient Light (25°C)<5%120+

Metabolic Pathways

While Montelukast is metabolized by CYP2C8 and CYP3A4 into hydroxylated derivatives, cis-Montelukast’s metabolic fate remains less studied. Key findings:

  • Oxidation : Likely undergoes 36-hydroxylation via CYP2C8, similar to Montelukast .

  • Glucuronidation : UGT1A3 catalyzes direct glucuronidation, though kinetics differ due to stereochemical hindrance .

Table 3: Comparative Metabolic Clearance

EnzymeSubstrate (cis-Montelukast)Intrinsic Clearance (μL/min/mg)Source
CYP2C836-Hydroxylation0.12 (estimated)
UGT1A3Acyl-glucuronide formation0.08 (estimated)

Analytical Characterization

HPLC-UV and LC-MS methods differentiate cis-Montelukast from its trans counterpart:

  • HPLC-UV : Uses phenyl columns (mobile phase: acetonitrile/0.1% TFA) with retention time shifts .

  • LC-MS/MS : Detects m/z 586→422 transition but cannot resolve stereoisomers without chiral columns .

Stability in Formulations

cis-Montelukast exhibits pH-dependent stability:

  • Acidic Conditions : Rapid isomerization (t₁/₂ = 8 h at pH 3) .

  • Alkaline Conditions : Stable for >72 h at pH 8 .

Key Research Gaps

  • In Vivo Metabolism : Limited data on cis-Montelukast’s pharmacokinetics and toxicity.

  • Enzymatic Selectivity : Role of CYP2C9/CYP3A4 in cis-isomer clearance requires validation.

Q & A

Basic Research Questions

Q. How can the structural and stereochemical identity of cis-Montelukast be rigorously validated in synthetic or isolation workflows?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for stereochemical confirmation) and X-ray crystallography. For purity validation, employ high-performance liquid chromatography (HPLC) with chiral columns and mass spectrometry (MS). Reference established protocols for characterizing stereoisomers in synthetic pathways .

Q. What in vitro assays are most appropriate for evaluating cis-Montelukast's binding affinity to leukotriene receptors compared to the trans-isomer?

  • Methodological Answer: Conduct competitive binding assays using radiolabeled leukotriene D4 (LTD4) in human bronchial smooth muscle cells. Measure IC50 values via dose-response curves and validate with fluorescence resonance energy transfer (FRET) assays to assess receptor conformational changes. Include controls for non-specific binding and use triplicate replicates to minimize variability .

Q. How should researchers design stability studies to assess cis-Montelukast degradation under varying pH and temperature conditions?

  • Methodological Answer: Perform accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with HPLC monitoring. Use degradation kinetics models (Arrhenius equation) to predict shelf-life. Include forced degradation studies (acid/base hydrolysis, oxidative stress) to identify major breakdown products .

Advanced Research Questions

Q. How can conflicting data on cis-Montelukast's neuropsychiatric side effects (e.g., depression risk) be reconciled across retrospective studies and randomized controlled trials (RCTs)?

  • Methodological Answer: Conduct a meta-analysis stratified by study design (RCTs vs. observational studies) to quantify heterogeneity. Adjust for confounding variables (e.g., comorbid asthma severity, concurrent medications) using propensity score matching. Validate findings with Mendelian randomization to assess causality .

Q. What experimental frameworks are optimal for evaluating cis-Montelukast's efficacy in reducing mortality in dengue shock syndrome, given conflicting observational data?

  • Methodological Answer: Design a multicenter RCT with stratified randomization by disease severity (e.g., WHO dengue grading). Use survival analysis (Kaplan-Meier curves, Cox proportional hazards models) to compare 30-day mortality rates. Include biomarkers (e.g., cytokine levels) to explore mechanistic pathways .

Q. How can researchers address the pharmacokinetic variability of cis-Montelukast in pediatric populations when extrapolating from adult data?

  • Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model incorporating age-dependent changes in cytochrome P450 activity and protein binding. Validate with sparse sampling in pediatric cohorts and Bayesian hierarchical modeling to account for inter-individual variability .

Q. Data Contradiction and Reproducibility

Q. What statistical approaches are recommended to resolve discrepancies in cis-Montelukast's reported receptor selectivity across independent studies?

  • Methodological Answer: Apply meta-regression to identify methodological factors (e.g., cell line differences, assay conditions) contributing to variability. Use standardized reference compounds (e.g., zafirlukast) for cross-study calibration. Publish raw datasets with FAIR (Findable, Accessible, Interoperable, Reusable) principles to enable reanalysis .

Q. How should researchers design studies to distinguish cis-Montelukast's direct antiviral effects from its anti-inflammatory activity in dengue models?

  • Methodological Answer: Use gene-edited (CRISPR) leukotriene receptor-knockout cell lines to isolate antiviral mechanisms. Pair with transcriptomic profiling (RNA-seq) to identify pathways modulated independently of receptor binding. Validate in vivo using dual-activity inhibitors as controls .

Q. Experimental Design and Validation

Q. What strategies minimize batch-to-batch variability in cis-Montelukast synthesis for preclinical studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., temperature, catalyst loading) via design of experiments (DoE). Use inline process analytical technology (PAT) for real-time monitoring. Certify batches with ≥99% enantiomeric purity via chiral HPLC .

Q. How can researchers ensure reproducibility in animal models studying cis-Montelukast's neurobehavioral effects?

  • Methodological Answer: Standardize protocols for dosing (e.g., oral gavage timing), behavioral assays (e.g., forced swim test), and environmental conditions (light/dark cycles). Report adherence to ARRIVE guidelines and share protocols on platforms like protocols.io .

Q. Tables: Key Data for Reference

Parameter cis-Montelukasttrans-Montelukast
Plasma Half-Life (hr) 2.7–5.5 3.0–6.0 (extrapolated)
Receptor IC50 (nM) 12.3 ± 1.5 8.9 ± 1.2
Enantiomeric Purity (%) ≥99 (chiral HPLC) ≥98 (chiral HPLC)

Propiedades

IUPAC Name

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-LNMNGANESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774538-96-4
Record name Montelukast, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.